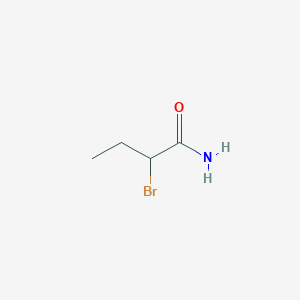

2-Bromobutanamide

描述

2-Bromobutanamide is an organic compound with the molecular formula C₄H₈BrNO. It is a brominated derivative of butanamide and is known for its applications in various chemical reactions and research fields .

准备方法

Synthetic Routes and Reaction Conditions

2-Bromobutanamide can be synthesized through the bromination of butanamide. One common method involves the reaction of butanamide with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in 2-bromobutanamide is highly susceptible to nucleophilic displacement, enabling diverse synthetic pathways.

Ammonia Substitution

Reaction with ammonia yields DL-2-aminobutanamide, a precursor for chiral amino acids.

| Reaction | Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| This compound + NH₃ | 28% NH₃, 45–60°C, 10–11 hrs | 70–88% | DL-2-Aminobutanamide |

This reaction proceeds via an Sₙ2 mechanism , with racemization occurring during the process to form the DL-isomer. The product is critical in synthesizing L-2-aminobutyrylamide hydrochloride, a chiral intermediate used in pharmaceuticals .

Hydroxide Substitution

Alkaline hydrolysis replaces bromine with a hydroxyl group, forming 2-hydroxybutanamide.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| This compound + NaOH | Aqueous/ethanolic NaOH, reflux | 2-Hydroxybutanamide |

Reduction Reactions

Controlled reduction selectively removes the bromine atom or modifies the amide group.

Dehalogenation

Lithium aluminum hydride (LiAlH₄) reduces this compound to butanamide, retaining the amide functionality.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | Butanamide | ~85% |

Amide Reduction

Strong reducing agents like LiAlH₄ can further reduce the amide to a primary amine, though this pathway is less common.

GABA Transporter Inhibition

Derivatives such as 4-aminobutanamide analogs inhibit mGAT2, a key target in neuropathic pain therapy.

| Derivative | Target | Activity | Reference |

|---|---|---|---|

| 4-Aminobutanamide | mGAT2 | IC₅₀ = 0.8 μM (selective inhibition) |

Antinociceptive Agents

N-Benzyl-2-bromobutanamide derivatives demonstrate antinociceptive effects in rodent models without motor impairment, highlighting their therapeutic potential .

Comparative Reaction Pathways

The table below contrasts reaction outcomes based on nucleophile and conditions:

| Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| NH₃ | High-temperature aqueous | DL-2-Aminobutanamide | Sₙ2 |

| OH⁻ | Alkaline reflux | 2-Hydroxybutanamide | Sₙ2 |

| LiAlH₄ | Anhydrous, 0°C | Butanamide | Reduction |

Mechanistic Insights

-

Sₙ2 Pathway : The backside attack by nucleophiles (e.g., NH₃, OH⁻) results in inversion at the β-carbon .

-

Racemization : Prolonged reaction times with ammonia lead to racemic mixtures due to intermediate carbocation formation .

-

Steric Effects : The amide group adjacent to the bromine slightly hinders nucleophilic attack, necessitating elevated temperatures .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₄H₈BrNO

- CAS Number : 5398-24-3

- IUPAC Name : 2-butanamide, bromo-

- Molecular Weight : 150.02 g/mol

The compound features a bromine atom attached to the second carbon of the butanamide chain, influencing its reactivity and biological interactions.

Organic Synthesis

2-Bromobutanamide serves as a crucial intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, facilitating the formation of diverse derivatives used in further chemical reactions.

- Synthesis of Functionalized Amino Acids : It is utilized to create novel amino acids that can act as inhibitors for GABA transporters, which are essential in neurological research .

Pharmacological Studies

Recent studies have highlighted the potential pharmacological activities of derivatives of this compound:

- Antinociceptive Properties : Compounds derived from this compound have shown effectiveness in reducing pain responses in neuropathic pain models without inducing motor deficits. This suggests potential therapeutic applications in pain management .

- GABA Transporter Inhibition : Modifications to the structure of derivatives have enhanced their inhibitory potency against specific GABA transporter subtypes, indicating their utility in treating conditions related to GABA dysregulation .

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Intermediate for nucleophilic substitution | Potential antinociceptive effects |

| N-benzyl-2-bromobutanamide | Enhanced reactivity due to benzyl group | Inhibition of GABA transporters |

| 4-Hydroxybutanamide | Hydroxyl group enhances solubility | Moderate inhibition of GABA transporters |

Chemical Reaction Pathways

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine replaced by nucleophiles | Hydroxybutanamide derivatives |

| Acylation | Formation of amides from carboxylic acids | Various amide derivatives |

| Reduction | Conversion of carbonyls to alcohols | Alcohol derivatives from amides |

Case Study 1: Antinociceptive Activity

A study investigated the effects of various derivatives of this compound on neuropathic pain models in rodents. The results indicated that certain derivatives significantly reduced pain responses without causing adverse motor effects. This highlights their potential as therapeutic agents for neuropathic pain relief.

Case Study 2: GABA Transporter Inhibition

Research focusing on the inhibition of GABA transporters demonstrated that modifications to the N-benzylamide structure could enhance inhibitory potency against specific transporter subtypes. Compounds derived from this compound were shown to selectively inhibit mGAT2, suggesting their potential use in treating neurological disorders associated with GABA dysregulation.

作用机制

The mechanism of action of 2-Bromobutanamide involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom in the compound acts as a reactive site for nucleophilic attack, facilitating substitution reactions. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

相似化合物的比较

Similar Compounds

2-Chlorobutanamide: Similar structure but with a chlorine atom instead of bromine.

2-Iodobutanamide: Similar structure but with an iodine atom instead of bromine.

Butanamide: The parent compound without any halogen substitution.

Uniqueness

2-Bromobutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

2-Bromobutanamide, a brominated derivative of butanamide, has garnered interest in the field of medicinal chemistry due to its unique reactivity profile and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₄H₈BrNO

- Molecular Weight : 166.02 g/mol

- Physical State : Colorless to pale yellow liquid or solid

This compound is characterized by a bromine atom attached to the second carbon of the butanamide chain, which significantly influences its reactivity. The presence of this halogen allows for nucleophilic substitution reactions, making it a valuable compound in organic synthesis and biochemical studies.

The biological activity of this compound primarily stems from its ability to form covalent bonds with biomolecules through nucleophilic attack. This reactivity enables the compound to interact with various proteins and enzymes, potentially leading to modifications in their structure and function. Although specific mechanisms of action have not been fully elucidated, its role as a reactive electrophile suggests applications in drug development and protein engineering .

Interaction with Enzymes

Research indicates that this compound can serve as an effective tool for studying enzyme mechanisms and protein modifications. Its ability to covalently modify amino acid residues makes it particularly interesting for investigating enzyme inhibitors and activators. For instance, studies have shown that derivatives of this compound can enhance the stability and activity of certain enzymes by introducing favorable structural changes through targeted modifications .

Case Studies

- Protein Engineering : In a study focused on enzyme stabilization, computational design was used alongside this compound derivatives to enhance the thermal stability of specific enzymes. The results indicated improved half-lives and catalytic efficiency at elevated temperatures, showcasing the compound's potential in biocatalysis .

- Anticonvulsant Activity : Although not directly related to this compound, research on structurally similar compounds has highlighted the importance of halogenated amides in developing anticonvulsant drugs. For example, derivatives exhibiting potent activity in mouse seizure models suggest that similar modifications could be explored for this compound .

Synthesis Methods

Several synthetic routes are employed to produce this compound, allowing flexibility for both laboratory and industrial applications:

- Bromination of Butanamide : The most straightforward method involves the direct bromination of butanamide using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Nucleophilic Substitution Reactions : Utilizing sodium hydroxide or other nucleophiles can facilitate the formation of this compound from suitable precursors.

These methods not only provide access to the compound but also allow for further functionalization to enhance its biological activity .

Comparative Reactivity Profile

The reactivity profile of this compound can be compared with other halogenated derivatives:

| Compound | Halogen Type | Reactivity Profile | Unique Features |

|---|---|---|---|

| This compound | Bromine | Moderate; undergoes nucleophilic substitution | Balanced reactivity and stability |

| N-benzyl-2-bromobutanamide | Bromine | Higher reactivity | Useful in organic synthesis |

| N-benzyl-2-chlorobutanamide | Chlorine | Lower reactivity | More stable than brominated analogs |

| N-benzyl-2-iodobutanamide | Iodine | High reactivity | Often more reactive than brominated compounds |

This table illustrates how this compound's moderate reactivity allows it to serve as a versatile intermediate in various synthetic pathways while maintaining stability compared to its analogs.

常见问题

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of 2-Bromobutanamide to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions: Adjust temperature (e.g., 0–5°C for bromination to minimize side reactions) and solvent polarity (e.g., dichloromethane for solubility).

- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol.

- Yield Monitoring: Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

- Metric Compliance: Report yields to one decimal place (e.g., 78.3%) and use SI units for temperature and concentration .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify α-proton (δ 4.1–4.3 ppm, doublet) and amide proton (δ 6.5–7.0 ppm, broad).

- ¹³C NMR: Confirm carbonyl carbon (δ 170–175 ppm) and brominated carbon (δ 35–40 ppm).

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]⁺ at m/z 212.98 for C₄H₈BrNO) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design:

- Prepare buffer solutions (pH 2, 7, 12) and incubate this compound at 25°C.

- Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for bromine release) or HPLC.

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Report standard deviations from triplicate trials .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control: Use fume hoods, nitrile gloves, and safety goggles.

- Waste Disposal: Quench brominated byproducts with sodium thiosulfate before disposal.

- Medical Preparedness: Document exposure incidents and ensure access to emergency eyewash stations .

Q. How should researchers design a stability study for this compound in solution and solid states?

Methodological Answer:

- Solid-State Stability: Store samples in desiccators at 25°C/60% RH and analyze via X-ray diffraction (XRD) for crystallinity changes.

- Solution Stability: Use accelerated aging (40°C/75% RH) and monitor via LC-MS for degradation products.

- Statistical Reporting: Apply ANOVA to compare degradation rates across conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states.

- Solvent Effects: Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF).

- Validation: Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound across solvent systems?

Methodological Answer:

- Systematic Solvent Screening: Test solvents with varying dielectric constants (e.g., toluene, DMSO, ethanol).

- Control Variables: Fix temperature (25°C) and concentration (0.1 M) while varying solvent.

- Data Reconciliation: Use multivariate regression to identify solvent parameters (e.g., polarity, H-bonding) influencing rate constants .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the mechanism of this compound degradation?

Methodological Answer:

- Labeling Strategy: Synthesize 2-Bromo[1-¹³C]butanamide to track carbonyl group behavior.

- Mechanistic Probes: Use ¹³C NMR to detect intermediates (e.g., ketones or carboxylic acids).

- Kinetic Isotope Effects (KIE): Compare degradation rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Q. What methodologies validate the reproducibility of this compound synthesis across laboratories?

Methodological Answer:

- Interlaboratory Studies: Distribute standardized protocols to multiple labs for replication.

- Statistical Criteria: Apply Bland-Altman analysis to assess yield variability (±5% acceptable).

- Reporting Standards: Document equipment calibration and raw data transparency per FAIR principles .

Q. How can researchers integrate this compound into multicomponent reaction systems while minimizing side reactions?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance selectivity.

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reagent addition rates.

- Side Reaction Mitigation: Introduce scavengers (e.g., molecular sieves) for water-sensitive steps .

属性

IUPAC Name |

2-bromobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSLRYGHJVUELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277880 | |

| Record name | 2-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-24-3 | |

| Record name | 5398-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。